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Executive Summary
Brain-specific angiogenesis inhibitor 1 (BAI1), also known as Adhesion G protein-coupled

receptor B1 (ADGRB1), is a multifaceted transmembrane protein with significant implications in

the fields of oncology and vascular biology.[1][2][3] Primarily recognized for its potent anti-

angiogenic and tumor-suppressive functions, BAI1's expression is frequently diminished or

silenced in various malignancies, including glioblastoma, medulloblastoma, lung, and breast

cancer.[1][4][5][6][7][8][9] This loss of expression is often correlated with increased tumor

progression, vascularity, and poor patient prognosis.[1][6] BAI1 exerts its influence through a

variety of mechanisms, including the inhibition of endothelial cell proliferation, the engulfment of

apoptotic cells, and the modulation of key signaling pathways involving p53 and Rac1.[2][10]

[11] This technical guide provides an in-depth exploration of the core functions of BAI1, its

signaling cascades, and the experimental methodologies used to elucidate its role in

angiogenesis and cancer, offering a comprehensive resource for researchers and drug

development professionals.

BAI1 Structure and Function
BAI1 is a member of the adhesion G protein-coupled receptor (GPCR) family, characterized by

a large extracellular domain, a seven-transmembrane region, and an intracellular domain.[1]

The extracellular domain contains several functional motifs, including five thrombospondin type
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1 repeats (TSRs), an integrin-binding Arg-Gly-Asp (RGD) motif, and a G protein-coupled

receptor autoproteolysis-inducing (GAIN) domain.[1][12][13][14]

The anti-angiogenic activity of BAI1 is largely attributed to its TSRs.[12][15] The extracellular

domain of BAI1 can be proteolytically cleaved at a GPCR proteolytic site (GPS) to release a

120 kDa soluble fragment known as Vasculostatin (Vstat120).[1][16][17][18] This secreted

fragment, containing the five TSRs, potently inhibits angiogenesis and tumor growth.[1][16][17]

[18] Another cleavage by matrix metalloproteinase 14 (MMP14) generates a 40 kDa fragment,

Vasculostatin-40, which also possesses anti-angiogenic properties.[14][19]

Beyond its anti-angiogenic role, BAI1 is a recognized phagocytic receptor.[2][10] It directly

binds to phosphatidylserine exposed on the surface of apoptotic cells via its TSRs, triggering

their engulfment.[2][20][21] This function is crucial for tissue homeostasis and the prevention of

chronic inflammation.

BAI1 in Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and

metastasis.[22] BAI1 acts as a negative regulator of this process through multiple mechanisms.

Inhibition of Endothelial Cell Proliferation and Migration
The secreted fragments of BAI1, particularly Vstat120, can directly inhibit the proliferation and

migration of endothelial cells, the building blocks of blood vessels.[16][23] This inhibition is

mediated, at least in part, through the interaction of the TSRs with receptors on endothelial

cells, such as CD36 and αvβ5 integrin.[1][23] The binding of BAI1-TSRs to αvβ5 integrin has

been shown to suppress endothelial cell proliferation.[23]

Induction of Endothelial Cell Apoptosis
Overexpression of BAI1 in vascular endothelial cells can lead to increased apoptosis, further

contributing to its anti-angiogenic effects.[1]

BAI1 in Cancer
The role of BAI1 as a tumor suppressor is well-documented across a range of cancers.[1][4]

[24] Its expression is frequently downregulated in malignant tissues, and restoration of its
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expression has been shown to reduce tumor growth and vascularity in preclinical models.[1][5]

[6][25]

Downregulation in Cancer
Decreased BAI1 expression has been observed in glioblastoma, medulloblastoma, lung

adenocarcinoma, colorectal cancer, renal cell carcinoma, and breast cancer.[1][4][5][6][12][26]

This downregulation is often a consequence of epigenetic silencing through promoter

hypermethylation.[1][5][6][8][27] The methyl-CpG-binding protein MBD2 has been implicated in

maintaining the silenced state of the BAI1 gene in glioblastoma.[8][27]

Tumor Suppressive Functions
The tumor-suppressive activities of BAI1 are multifaceted and include:

Inhibition of Angiogenesis: By restricting the blood supply to tumors, BAI1 can stifle their

growth and metastatic potential.[22][25]

Induction of Apoptosis: BAI1 can promote the engulfment of apoptotic cancer cells,

contributing to tumor clearance.[10]

Modulation of Signaling Pathways: BAI1 interacts with and modulates key signaling

pathways that regulate cell growth, proliferation, and survival.

Signaling Pathways
BAI1 is integrated into several critical signaling networks that underpin its role in angiogenesis

and cancer.

The p53-BAI1 Axis
BAI1 was initially identified as a p53-target gene, containing a functional p53-binding site within

an intron.[15][22] Wild-type p53 can induce the expression of BAI1.[22] However, the direct

transcriptional regulation of BAI1 by p53 in some cancer types, like glioblastoma, has been

debated, with some studies showing no correlation between BAI1 and p53 expression.[12][28]

More recently, a crucial link has been established where BAI1 can protect the p53 tumor

suppressor protein from degradation.[11] BAI1 achieves this by preventing the E3 ubiquitin
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ligase Mdm2 from mediating the polyubiquitination of p53.[11][29] The loss of BAI1 leads to

reduced p53 levels, thereby promoting tumor growth.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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